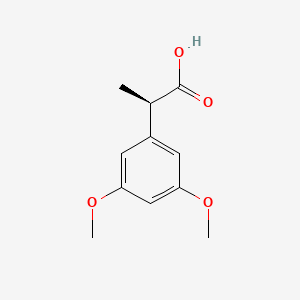
(R)-2-(3,5-dimethoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3,5-dimethoxyphenyl)propanoic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a propanoic acid moiety attached to a 3,5-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-dimethoxyphenyl)propanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method involves the alkylation of a 3,5-dimethoxybenzyl halide with a chiral propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of ®-2-(3,5-dimethoxyphenyl)propanoic acid may involve more scalable processes such as asymmetric hydrogenation or enzymatic resolution. Asymmetric hydrogenation uses chiral catalysts to selectively hydrogenate a precursor compound, while enzymatic resolution employs enzymes to selectively react with one enantiomer in a racemic mixture, leaving the desired enantiomer in excess.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
®-2-(3,5-dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(3,5-dimethoxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: This compound has a hydroxyl group instead of methoxy groups, which can significantly alter its chemical properties and biological activity.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propanoic acid: The presence of a chloro group and additional methyl groups makes this compound structurally similar but with different reactivity and applications.
Uniqueness
®-2-(3,5-dimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring and its chiral center. These features contribute to its distinct chemical reactivity and potential for selective interactions in biological systems.
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
(2R)-2-(3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7(11(12)13)8-4-9(14-2)6-10(5-8)15-3/h4-7H,1-3H3,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
DBMMMCYUFZQFIC-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)OC)OC)C(=O)O |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


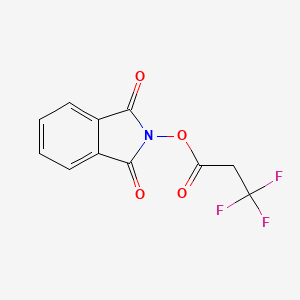

![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)


![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)
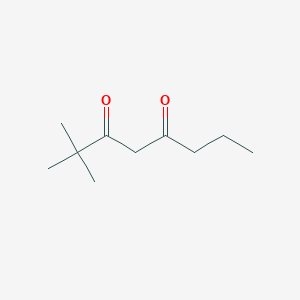

![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
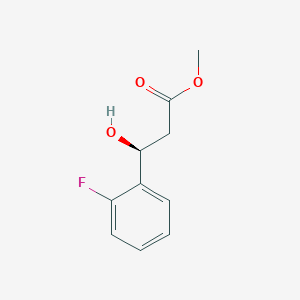
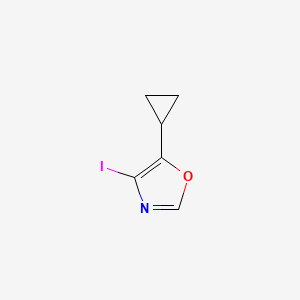

![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)

